Triethylaluminum

Organometallic Chemistry Thermodynamics Reaction Mechanism

Triethylaluminum (TEAL, CAS 97-93-8), with the molecular formula Al₂(C₂H₅)₆, is a highly reactive, pyrophoric organoaluminum compound that exists primarily as a dimer in the liquid state. As a cornerstone cocatalyst in Ziegler-Natta (ZN) polymerization systems for the industrial production of polyethylene and polypropylene, its primary functions include activating transition metal catalytic sites and acting as a chain transfer agent.

Molecular Formula C6H15Al
Molecular Weight 114.16 g/mol
CAS No. 97-93-8
Cat. No. B1256330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylaluminum
CAS97-93-8
Synonymstriethylaluminum
Molecular FormulaC6H15Al
Molecular Weight114.16 g/mol
Structural Identifiers
SMILESCC[Al](CC)CC
InChIInChI=1S/3C2H5.Al/c3*1-2;/h3*1H2,2H3;
InChIKeyVOITXYVAKOUIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with saturated hydrocarbons

Triethylaluminum (CAS 97-93-8): Procurement and Technical Profile for Industrial Olefin Polymerization


Triethylaluminum (TEAL, CAS 97-93-8), with the molecular formula Al₂(C₂H₅)₆, is a highly reactive, pyrophoric organoaluminum compound that exists primarily as a dimer in the liquid state [1]. As a cornerstone cocatalyst in Ziegler-Natta (ZN) polymerization systems for the industrial production of polyethylene and polypropylene, its primary functions include activating transition metal catalytic sites and acting as a chain transfer agent . Its reactivity profile, characterized by instantaneous ignition in air and violent decomposition with water, dictates specialized procurement and handling requirements that are fundamentally different from less hazardous alternatives [2].

Triethylaluminum Procurement: Why Other Aluminum Alkyls Are Not Direct Substitutes


The selection of an aluminum alkyl cocatalyst is not a simple commodity decision; it is a critical process variable that dictates polymerization kinetics, polymer chain architecture, and final product properties. A direct substitution of triethylaluminum (TEAL) with a close analog like trimethylaluminum (TMA), triisobutylaluminum (TiBA), or tri-n-octylaluminum (TnOA) will invariably lead to a different outcome due to fundamental differences in aggregation state [1], steric bulk [2], reducing power , and chain transfer efficiency [3]. These differences manifest as quantifiable variations in catalyst activity, polymer molecular weight, and molecular weight distribution, necessitating a rigorous, evidence-based selection process as detailed in the following sections.

Quantitative Performance Differentiation of Triethylaluminum (TEAL) vs. Principal Comparators


Dimer Dissociation Thermodynamics: TEAL vs. Trimethylaluminum (TMA)

In solution, both TEAL and TMA exist in a monomer-dimer equilibrium, a key factor influencing their reactivity. The heat of dissociation (ΔH₀d) for liquid TEAL is 16.93 kcal·(mol dimer)⁻¹, which is significantly lower than the 19.40±0.30 kcal·(mol dimer)⁻¹ measured for liquid TMA [1]. This indicates that TEAL's dimeric bridge is weaker and more readily cleaved to form the reactive monomer.

Organometallic Chemistry Thermodynamics Reaction Mechanism

Polymerization Activity in Propylene Gas-Phase Processes: TEAL vs. Triisobutylaluminum (TiBA) & Trioctylaluminum (TOA)

In a 2024 study using a postphthalate Ziegler-Natta catalyst for gas-phase propylene polymerization, TEAL exhibited the lowest catalyst activity, which was attributed to its strong power of over-reducing active Ti sites . The highest catalyst activities were observed with TiBA. Furthermore, the final polymer molecular weight was substantially lower with TEAL than with TiBA or TOA.

Polymer Catalysis Propylene Polymerization Ziegler-Natta

Activity Comparison in Propylene Polymerization: TEAL vs. Tri-n-octylaluminum (TnOA)

A 2020 study on the temperature effect in propylene polymerization revealed that triethylaluminum (TEA) exhibited higher catalytic activity than tri-n-octylaluminum (TnOA) when used as the sole cocatalyst [1]. The optimal temperature for TEAL's performance was 60 °C, above which over-reduction of the catalyst became detrimental.

Polymer Catalysis Propylene Polymerization Cocatalyst Screening

Control over Polymer Molar Mass: TEAL vs. Triisobutylaluminum (TiBA)

A study on propylene homopolymerization with a supported metallocene catalyst demonstrated that the choice of aluminum alkyl directly dictates the final polymer molar mass [1]. The molar mass was found to vary according to the alkylaluminum used in the following order: TiBA > IPRA > TEAL > no alkylaluminum.

Metallocene Catalysis Polypropylene Chain Transfer Molecular Weight Control

Surface Reactivity with Silica Supports: TEAL vs. Triisobutylaluminum (TiBA)

The reactivity of aluminum alkyls towards silica surfaces is critical for preparing supported catalysts. Despite its greater steric bulk, TiBA reacts with silica to yield three distinct Al surface sites, whereas TEAL grafting results in the formation of a bis-grafted surface species [1]. This difference is a direct consequence of TiBA's monomeric nature and the dimeric nature of TEAL [2].

Surface Chemistry Heterogeneous Catalysis Catalyst Support Silica Grafting

Pyrophoric Safety: Quantified Self-Ignition Limits in Hydrocarbon Solvents

The self-ignition (SI) limit—the lowest concentration in a hydrocarbon solvent that will spontaneously ignite in air—provides a quantifiable metric for pyrophoric hazard. At 20°C, the pyrophoric reactivity of common aluminum alkyls increases in the order: Triethylaluminum (TEA) < Diethylaluminum Hydride (DEAH) < Trimethylaluminum (TMA) [1]. This indicates that TMA is inherently more hazardous to handle in solution.

Process Safety Pyrophorics Risk Assessment Handling

Defined Industrial and Research Scenarios Favoring Triethylaluminum Selection


Scenario 1: High-Throughput Propylene Polymerization at Moderate Temperatures

When the primary process objective is maximizing catalyst productivity in a propylene polymerization unit operating near 60 °C, triethylaluminum (TEAL) is the evidence-supported choice over tri-n-octylaluminum (TnOA). Quantitative head-to-head comparisons demonstrate that TEAL yields higher catalytic activity at this specific thermal window [1]. The quantifiably weaker dimer association energy of TEAL (16.93 kcal/mol) compared to TMA (19.40 kcal/mol) also supports more efficient catalyst activation, making it the more kinetically competent alkyl for high-throughput applications [2].

Scenario 2: Synthesis of Lower Molecular Weight Polyolefins with Controlled Melt Flow

For the production of polypropylene or other polyolefins requiring a lower average molecular weight to achieve a specific melt flow index, triethylaluminum (TEAL) is the rationally superior cocatalyst. Direct comparative evidence shows that TEAL yields polymers with a lower molar mass than triisobutylaluminum (TiBA) and isoprenylaluminum (IPRA) when used under identical polymerization conditions [3]. This demonstrates TEAL's superior function as a chain transfer agent, providing a proven lever for controlling polymer architecture that cannot be replicated by simply substituting a bulkier alkyl.

Scenario 3: Large-Scale Industrial Polymerization Prioritizing Solution Handling Safety

In an industrial setting where the continuous, safe handling of large volumes of pyrophoric material is a critical procurement and engineering consideration, triethylaluminum (TEAL) can be quantitatively justified over trimethylaluminum (TMA). Experimental measurements of self-ignition (SI) limits in hydrocarbon solvents at 20 °C reveal that TMA is more pyrophorically reactive than TEAL [4]. This quantifiable difference in hazard profile can influence process safety reviews, the selection of safety systems, and the total cost of ownership associated with storage and metering equipment.

Scenario 4: Standard Ziegler-Natta Polyethylene (HDPE/LLDPE) Production

For the vast majority of conventional Ziegler-Natta high-density and linear low-density polyethylene production processes, triethylaluminum (TEAL) remains the benchmark cocatalyst. Its established, balanced performance profile offers an optimal compromise between catalyst activation, chain transfer, and polymerization kinetics that is specifically tailored to these industrial processes . While alternatives like diethylaluminum chloride (DEAC) can show superior activity in specialized vanadium-based catalyst systems, TEAL's performance is deeply embedded and validated in established titanium-based ZN catalyst technologies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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